1-(4-Nitrobenzyl)-1H-benzotriazole
Overview
Description
1-(4-Nitrobenzyl)-1H-benzotriazole is an organic compound that belongs to the class of benzotriazoles It is characterized by the presence of a benzotriazole ring substituted with a 4-nitrobenzyl group
Preparation Methods
The synthesis of 1-(4-Nitrobenzyl)-1H-benzotriazole typically involves the reaction of 4-nitrobenzyl bromide with benzotriazole. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Nitrobenzyl)-1H-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The nitro group on the benzyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines and thiols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation Reactions: Although less common, the benzotriazole ring can undergo oxidation under specific conditions to form various oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(4-aminobenzyl)-1H-benzotriazole.
Scientific Research Applications
1-(4-Nitrobenzyl)-1H-benzotriazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates.
Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzyl)-1H-benzotriazole depends on its specific application. In biological systems, the compound may exert its effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
1-(4-Nitrobenzyl)-1H-benzotriazole can be compared with other benzotriazole derivatives, such as:
1-(4-Aminobenzyl)-1H-benzotriazole: This compound is similar but has an amino group instead of a nitro group. It exhibits different reactivity and biological activity.
1-(4-Methoxybenzyl)-1H-benzotriazole:
1-(4-Chlorobenzyl)-1H-benzotriazole: This derivative contains a chlorine atom, which affects its reactivity and use in various chemical reactions.
The uniqueness of this compound lies in its nitro group, which imparts specific chemical and biological properties that are distinct from its analogs.
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]benzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-17(19)11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)14-15-16/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDRIJWDOUDSQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339420 | |
Record name | 1-(4-Nitrobenzyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27799-81-1 | |
Record name | 1-(4-Nitrobenzyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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